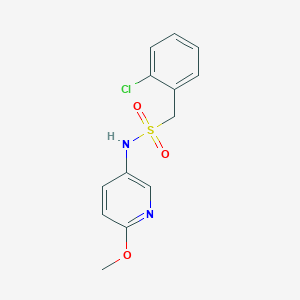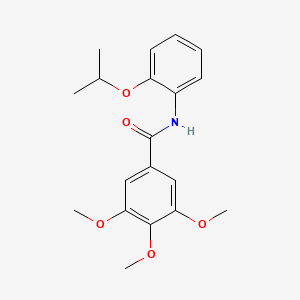
(3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "(3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol" often involves complex pathways. For example, a study by Verniest et al. (2010) discusses the efficient synthesis of 4-aminomethyl-4-fluoropiperidines, showcasing the intricate processes involved in creating such fluorinated azaheterocycles, which are important for pharmaceutical compounds (Verniest et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol" is typically characterized using techniques like NMR, X-ray diffraction, and computational methods. Jayarajan et al. (2019) provide an example of this, where they synthesized related compounds and investigated them through computational chemistry methods, including molecular docking analyses (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often complex and depend on the specific functional groups present. The synthesis and structural characterization of related compounds, as demonstrated in the studies by Ribet et al. (2005) and Karczmarzyk et al. (2008), reveal insights into their reactivity and potential applications in medicinal chemistry (Ribet et al., 2005), (Karczmarzyk & Malinka, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their practical applications. The study by Li et al. (2014) on the synthesis and crystal structure of a related compound provides valuable insights into these aspects (Li, Xiao, & Yang, 2014).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and functional group interactions, is vital for understanding the behavior of these compounds in various environments. The work of Balaban et al. (2004) on the synthesis of a weak nucleophilic base demonstrates the intricate relationship between structure and chemical properties (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Applications De Recherche Scientifique
Antibacterial Agents
Research on pyridonecarboxylic acids, a class of compounds related to pyrimidine derivatives, has shown significant antibacterial activity. These compounds, including various analogues with substituted cyclic amino groups, have been studied for their in vitro and in vivo antibacterial properties, with some showing more activity than known antibacterial agents like enoxacin. Such studies highlight the potential application of similar compounds in developing new antibacterial drugs (Egawa et al., 1984).
Anticancer Activities
A series of newly synthesized pyrazolopyridine and pyridopyrimidine derivatives, starting from compounds similar to the one , have been evaluated for their anticancer activities against various human tumor cell lines. These studies found that compounds, especially those with fluorine substituents, exhibited significant in vitro anti-tumor activities at low concentrations. This suggests potential research applications in cancer treatment and the development of new anticancer agents (Mohamed et al., 2013).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the compound , has led to the discovery of novel antiallergic compounds. These compounds have been synthesized and evaluated for their antiallergic potency, with some showing significant activity in histamine release assays and other tests. This indicates the potential application of structurally similar compounds in the development of antiallergic medication (Menciu et al., 1999).
Tubulin Inhibition for Anticancer Therapy
Triazolopyrimidines have been synthesized and studied for their unique mechanism of inhibiting tubulin binding, which is different from that of paclitaxel. These compounds have shown the ability to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in animal models. This suggests a research application in exploring new anticancer therapies targeting tubulin (Zhang et al., 2007).
Propriétés
IUPAC Name |
(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2/c1-3-8-10(13)11(15-7-14-8)16-5-4-12(2,18)9(17)6-16/h7,9,17-18H,3-6H2,1-2H3/t9-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGDMBTJBOFQO-JOYOIKCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C(C2)O)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)N2CC[C@@]([C@H](C2)O)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)
![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)



![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)
![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
